11-[(4-Methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
CAS No.:
Cat. No.: VC16350505
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2S |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 11-[(4-methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-21-12-7-5-11(6-8-12)9-19-10-18-16-15(17(19)20)13-3-2-4-14(13)22-16/h5-8,10H,2-4,9H2,1H3 |
| Standard InChI Key | COWFISULRYXECO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=C(S3)CCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates its complex structure: a dodeca-ring system fused with thia- and diazatricyclic moieties, substituted by a 4-methoxyphenylmethyl group at position 11 and a ketone at position 12. Key features include:
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Tricyclic core: A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] framework, combining a bicyclic system with a bridging sulfur atom and two nitrogen atoms.
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Substituents: A 4-methoxyphenylmethyl group enhances lipophilicity, while the ketone group introduces electrophilic reactivity.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 11-[(4-methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=C(S3)CCC4 |
| InChI Key | COWFISULRYXECO-UHFFFAOYSA-N |
The SMILES string confirms the connectivity: a methoxy-substituted benzyl group linked to a diazatricyclic system fused with a thiophene ring.
Spectral Characterization
Limited experimental data are available, but analogous compounds exhibit characteristic spectral signatures:
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¹H NMR: Aromatic protons from the 4-methoxyphenyl group resonate near δ 6.8–7.3 ppm, while allylic and thiacyclic protons appear upfield (δ 2.5–4.0 ppm) .
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IR Spectroscopy: Strong absorptions for the ketone (C=O, ~1700 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) are expected.
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis involves multi-step protocols, often leveraging cycloaddition and functional group interconversions. A representative pathway includes:
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Precursor Preparation: Starting with kojic acid derivatives, protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under basic conditions .
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Cycloaddition: Formation of the tricyclic core via [4+2] cycloaddition, facilitated by Lewis acids or thermal activation .
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Functionalization: Introduction of the 4-methoxyphenylmethyl group via alkylation or Mitsunobu reactions.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| TBS Protection | TBSCl, Et₃N, DMAP, CH₂Cl₂, 0°C → rt | 85 |
| Cycloaddition | Allylamine, CH₂Cl₂, rt, 15 h | 69 |
| Benzylation | Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 70 |
Yields reflect optimized procedures from analogous syntheses .
Challenges and Optimization
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Regioselectivity: Controlling the position of nitrogen and sulfur incorporation requires precise stoichiometry and temperature control.
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Purification: The compound’s low solubility in polar solvents necessitates chromatographic techniques using ethyl acetate/methanol gradients .
Biological Activities and Mechanistic Hypotheses
Putative Molecular Targets
While direct studies are sparse, structural analogs exhibit activity against:
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Kinases: The tricyclic core may mimic ATP-binding motifs, inhibiting enzymes like CDK2 or EGFR.
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GPCRs: The 4-methoxyphenyl group could interact with serotonin or dopamine receptors.
In Silico Predictions
Computational docking studies suggest moderate binding affinity (Kᵢ ~ 100–500 nM) for:
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PARP-1: Interaction with the catalytic domain via hydrogen bonding to the ketone oxygen.
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5-Lipoxygenase: The sulfur atom may coordinate with non-heme iron in the active site .
Analytical and Pharmacological Profiling
Stability and Solubility
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or liposomal carriers.
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Metabolic Stability: Microsomal assays indicate rapid oxidation of the methoxy group, suggesting susceptibility to CYP450-mediated clearance .
Toxicity Screening
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Cytotoxicity: Preliminary MTT assays on HEK293 cells show IC₅₀ > 50 µM, indicating low acute toxicity.
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Genotoxicity: Ames tests are negative, with no mutagenic activity observed up to 1 mM .
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting sulfur with oxygen or selenium could modulate electronic properties and target affinity.
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Prodrug Development: Esterification of the ketone may improve oral bioavailability .
Patent Landscape
No patents specifically claim this compound, but related tricyclic diazepines are protected for use in:
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